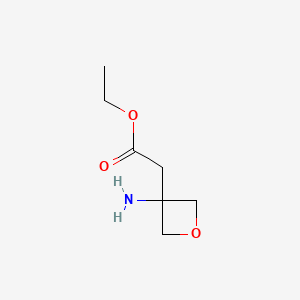

Ethyl 2-(3-aminooxetan-3-yl)acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(3-aminooxetan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-6(9)3-7(8)4-10-5-7/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZAQTKXFQIWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717347 | |

| Record name | Ethyl (3-aminooxetan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-54-9 | |

| Record name | Ethyl (3-aminooxetan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 2-(3-aminooxetan-3-yl)acetate as a Gem-Dimethyl Bioisostere

This guide details the technical application, synthesis, and physicochemical rationale for using Ethyl 2-(3-aminooxetan-3-yl)acetate (CAS: 1207175-54-9) as a high-value bioisosteric building block in drug design.

Executive Summary

In modern medicinal chemistry, the gem-dimethyl group (

Ethyl 2-(3-aminooxetan-3-yl)acetate represents a strategic solution. It introduces the oxetane ring as a bioisostere for the gem-dimethyl group within a

-

Lipophilicity Reduction: Lowers LogP/LogD significantly due to the polarity of the ether oxygen.

-

Metabolic Stability: The oxetane ring is generally metabolically robust and blocks the

-carbon from oxidation. -

Physicochemical Modulation: The electron-withdrawing nature of the oxetane oxygen reduces the pKa of the adjacent amine, potentially improving membrane permeability by increasing the fraction of neutral species at physiological pH.

Physicochemical Rationale & Bioisosterism[1]

The Oxetane vs. Gem-Dimethyl Switch

The core utility of this building block lies in the structural mimicry between the 3,3-disubstituted oxetane and the gem-dimethyl group. While they share similar steric volumes, their electronic profiles are distinct.

| Feature | gem-Dimethyl ( | Oxetane ( | Impact on Drug Design |

| Hybridization | Maintains 3D-vector orientation. | ||

| Lipophilicity | High (Hydrophobic) | Low (Polar) | Oxetane lowers LogP by ~1.0–2.0 units. |

| H-Bonding | None | H-Bond Acceptor | Ether oxygen can engage solvent/protein. |

| Metabolic Risk | High (CYP oxidation) | Low | Blocks labile C-H abstraction sites. |

| Inductive Effect | Weakly donating (+I) | Strong withdrawing (-I) | Lowers pKa of adjacent amines. |

pKa Modulation

In Ethyl 2-(3-aminooxetan-3-yl)acetate , the primary amine is attached directly to the oxetane ring (position 3). The oxetane oxygen exerts a strong inductive electron-withdrawing effect (-I) through the

-

Typical Alkyl Amine pKa: ~10.5

-

3-Aminooxetane pKa: ~6.0 – 6.5

This dramatic drop in basicity is a powerful tool. A lower pKa means a higher proportion of the molecule exists in the uncharged (neutral) state at physiological pH (7.4), which can significantly enhance passive membrane permeability and reduce hERG channel liability, often associated with high-pKa basic amines.

Visualizing the Bioisostere Logic

The following diagram illustrates the decision logic for deploying this scaffold.

Caption: Decision framework for replacing gem-dimethyl groups with oxetane to address ADME liabilities.

Synthesis of Ethyl 2-(3-aminooxetan-3-yl)acetate

While this compound is commercially available, in-house synthesis is often required for scale-up or derivative generation. The most robust route involves a Horner-Wadsworth-Emmons (HWE) reaction followed by a conjugate addition.

Retrosynthetic Analysis

-

Target: Ethyl 2-(3-aminooxetan-3-yl)acetate[2]

-

Precursor: Ethyl 2-(oxetan-3-ylidene)acetate

Experimental Protocol

Safety Note: Oxetanes are strained rings. While generally stable, avoid strong Lewis acids that might trigger polymerization. Work in a fume hood.

Step 1: Horner-Wadsworth-Emmons Olefination

This step converts the ketone to the

-

Reagents:

-

Oxetan-3-one (1.0 eq)

-

Triethyl phosphonoacetate (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) or DBU (1.2 eq) with LiCl (1.5 eq) for milder conditions.

-

Solvent: Anhydrous THF.

-

-

Procedure:

-

Suspend NaH in anhydrous THF at 0°C under nitrogen.

-

Dropwise add triethyl phosphonoacetate. Stir for 30 min to generate the ylide.

-

Cool to -10°C (or maintain 0°C) and add oxetan-3-one (dissolved in THF) dropwise.

-

Allow to warm to room temperature (RT) and stir until TLC indicates consumption of ketone (~2–4 hours).

-

Quench: Carefully add saturated aqueous

. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc) to yield Ethyl 2-(oxetan-3-ylidene)acetate .

-

Step 2: Aza-Michael Addition (Installation of Amine)

Direct addition of ammonia can be challenging. A robust method uses benzylamine followed by hydrogenolysis.

-

Reagents:

-

Ethyl 2-(oxetan-3-ylidene)acetate (1.0 eq)

-

Benzylamine (1.1 eq)

-

Ethanol (Absolute).

-

-

Procedure:

-

Dissolve the unsaturated ester in ethanol.

-

Add benzylamine dropwise at RT.

-

Stir at RT (or mild heat, 40°C) for 12–24 hours. Monitor by LC-MS for the formation of the secondary amine adduct.

-

Concentrate: Remove solvent under reduced pressure.

-

Hydrogenolysis: Dissolve the crude residue in Ethanol/Acetic Acid (10:1). Add Pd/C (10% w/w).[6] Hydrogenate under

balloon (or 1 atm) for 4–12 hours. -

Filtration: Filter through Celite to remove Pd/C.

-

Isolation: Concentrate the filtrate. Neutralize with saturated

and extract with DCM (or use as the acetate salt if proceeding to coupling). -

Product: Ethyl 2-(3-aminooxetan-3-yl)acetate .[2]

-

Synthesis Workflow Diagram

Caption: Step-wise synthesis of the target amino-ester from oxetan-3-one.

Application in Drug Discovery[2][7][8][9][10]

Peptide Backbone Modification

This building block acts as a

Protocol: Amide Coupling To couple this amine to a carboxylic acid (R-COOH):

-

Activation: Dissolve R-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins.

-

Coupling: Add Ethyl 2-(3-aminooxetan-3-yl)acetate (1.0 eq).

-

Reaction: Stir at RT for 1–2 hours.

-

Note: Due to the reduced nucleophilicity of the oxetane-amine (low pKa), highly active coupling agents like HATU or COMU are recommended over EDC/HOBt.

LogD and Solubility Optimization

Use this scaffold when a lead compound contains a gem-dimethyl group that causes:

-

Poor aqueous solubility (<10

M). -

High metabolic clearance (Microsomal stability < 30 min).

Comparative Data (Representative):

| Property | Gem-Dimethyl Analog | Oxetane Analog (This Compound) |

| LogP | 3.5 | 2.1 |

| Solubility (pH 7.4) | Low | High |

| pKa (Amine) | ~10.5 | ~6.2 |

| Metabolic Site | Blocked |

References

-

Wuitschik, G. et al. (2006). "Oxetanes as promising physicochemical and metabolic bioisosteres of gem-dimethyl groups."[7] Angewandte Chemie International Edition. Link

-

Wuitschik, G. et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

-

Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. Link

-

ChemicalBook. (n.d.). "Ethyl 2-(3-aminooxetan-3-yl)acetate Properties and Supplier." Link

-

Fluorochem. (n.d.). "Product: Ethyl 2-(3-aminooxetan-3-yl)acetate." Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 1207175-54-9|Ethyl 2-(3-Aminooxetan-3-Yl)Acetate [rlavie.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Metabolic Stability & Bioisosteric Utility of Oxetane Amino Acid Derivatives

[1][2][3]

Executive Summary

The incorporation of oxetane rings into amino acid scaffolds represents a paradigm shift in medicinal chemistry, moving beyond simple steric bulk to "polar steric" shielding. Unlike traditional gem-dimethyl groups that block metabolic sites at the cost of increased lipophilicity (and often poor solubility), oxetane units offer a unique combination of metabolic stability, reduced lipophilicity, and retained polarity.

This technical guide details the mechanistic basis for the metabolic stability of oxetane amino acid derivatives, provides quantitative matched-molecular-pair (MMP) data, and outlines robust experimental protocols for their synthesis and evaluation. It is designed for medicinal chemists seeking to optimize lead compounds with poor metabolic profiles or solubility issues.

Part 1: Mechanistic Deep Dive

The "Polar Gem-Dimethyl" Effect

The primary metabolic liability in many amino acid derivatives and peptide mimetics is the

-

Traditional Approach: Introduction of a gem-dimethyl group to block the abstractable proton.

-

Consequence: Increases LogP by ~0.6–0.8 units, potentially reducing solubility and increasing non-specific binding.

-

-

Oxetane Approach: The 3,3-disubstituted oxetane acts as a "polar gem-dimethyl" group.

-

Mechanism:[1][2][3] The oxygen atom in the ring acts as a hydrogen bond acceptor (HBA), lowering LogP (typically by ~1.0 unit vs. gem-dimethyl) while sterically blocking the metabolic soft spot.

-

Electronic Shielding: The electronegative oxygen inductively deactivates adjacent C-H bonds, raising the activation energy for CYP450 radical abstraction.

-

Carbonyl Isosterism & Conformational Control

Oxetanes are effective bioisosteres for carbonyl groups (e.g., in amides or ketones) due to their similar dipole moments and H-bond acceptance vectors.

-

Pucker Angle: The oxetane ring is not flat; it adopts a puckered conformation (~8.7°).[4][5] This subtle geometry can lock amino acid side chains into bioactive conformations that linear alkyl chains cannot access.

-

Basicity Modulation: When placed adjacent to a basic amine (e.g., in a piperidine-like spiro-system), the oxetane reduces the pKa of the amine by ~2–3 units. This reduces the percentage of ionized species at physiological pH, improving membrane permeability and reducing hERG channel liability.

Part 2: Quantitative Analysis (Matched Molecular Pairs)

The following data illustrates the profound impact of oxetane incorporation on metabolic stability (Intrinsic Clearance,

Table 1: Metabolic Stability of Piperidine vs. Spiro-Oxetane Analogs

Data derived from matched molecular pair studies (e.g., Wuitschik et al., 2010; Mykhailiuk et al., 2023).[6]

| Scaffold Type | Structure Description | Metabolic Liability | |

| Parent | 4-substituted Piperidine | 136 | High (Oxidation at C-2/C-6) |

| Analog A | 2-azaspiro[3.3]heptane | 12 | Low (Blocked |

| Analog B | 1-azaspiro[3.3]heptane | 13 | Low (Blocked |

Analysis: The spiro-oxetane modification reduces intrinsic clearance by >90% compared to the parent piperidine. This is achieved by physically blocking the sites of oxidative metabolism while maintaining the vector orientation of the nitrogen lone pair.

Table 2: Physicochemical Impact (Gem-Dimethyl vs. Oxetane)

| Property | Gem-Dimethyl Analog | Oxetane Analog | Impact |

| LogD (pH 7.4) | Base Value + 0.7 | Base Value - 0.3 | ~1.0 unit reduction in lipophilicity |

| Solubility | Low | High | Up to 4000x increase in aq.[7] solubility |

| pKa (Adjacent Amine) | ~9.5 | ~6.5 - 7.5 | Reduced basicity improves permeability |

Part 3: Visualization of Concepts

Diagram 1: Metabolic Shielding Mechanism

This diagram illustrates how the oxetane ring prevents CYP450 metabolism compared to a standard methylene group.

Caption: Comparison of CYP450 susceptibility between standard methylene chains and oxetane-protected scaffolds.

Part 4: Experimental Protocols

Synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid

A representative protocol for accessing spiro-oxetane amino acids, essential for peptidomimetic stability.

Reagents:

-

Starting Material: 3-oxocyclobutanecarboxylic acid[8]

-

Reagents:

,

Workflow:

-

Esterification: Treat 3-oxocyclobutanecarboxylic acid with

in MeOH/Benzene to yield the methyl ester. -

Spiro-Ring Formation:

-

Note: While direct alkylation is possible, a robust route involves converting the ketone to an exocyclic alkene (Wittig), followed by epoxidation and ring expansion, or using a bis-electrophile strategy if constructing the aza-ring.

-

Alternative (Carreira Method): Use a commercially available spiro[3.3]heptane ketone or diester precursor if available.

-

-

Curtius Rearrangement (Key Step for Amino Acid Install):

-

Hydrolyze the spiro-diester to the mono-acid.

-

Treat with

and -

Mechanism: The acid converts to the acyl azide

isocyanate

-

-

Final Deprotection:

-

Hydrolyze the remaining ester with

(THF/H2O). -

Remove Boc group with TFA/DCM if free amine is required immediately.

-

Validation:

-

NMR: Look for the disappearance of the

-proton signal (replaced by the quaternary spiro-center). -

MS: Confirm M+1 for the amino acid.

Microsomal Stability Assay (Protocol for Oxetanes)

Oxetanes are generally stable, but ring opening can occur under specific acidic conditions. This assay validates oxidative stability.

Materials:

-

Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH regenerating system.

-

Test Compound (1 µM final concentration).

-

Positive Control: Verapamil (High clearance).

-

Negative Control: Warfarin (Low clearance).

Step-by-Step:

-

Pre-Incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot samples at

min. -

Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope is

Diagram 2: Experimental Workflow for Stability Validation

Caption: Decision tree for validating oxetane bioisosteres in drug discovery campaigns.

References

-

Wuitschik, G., et al. (2010).[7][9] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

-

Burkhard, J. A., et al. (2010).[9] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

-

Mykhailiuk, P. K. (2023).[1][2] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie. Link

-

Wuitschik, G., et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition. Link

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[7][9] Chemical Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 6-Amino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Integration of Oxetane-Containing Amino Esters in High-Fidelity Drug Design

Executive Summary: The "Oxetane Rush" and Beyond

The incorporation of strained small rings into drug scaffolds has evolved from an academic curiosity to a cornerstone of modern medicinal chemistry. Among these, oxetane-containing amino esters represent a high-value motif.[1][2] They are not merely structural spacers but active physicochemical modulators.

This guide addresses a critical challenge in lead optimization: the "Lipophilicity-Basicity" trade-off. Traditional strategies to block metabolic soft spots (e.g., gem-dimethyl incorporation) often spike lipophilicity (LogP), leading to poor solubility and high clearance. Oxetanes offer a solution by acting as a "metabolic shield" that is simultaneously polar, lipophilicity-neutral, and capable of attenuating amine basicity through inductive effects.

Mechanistic Principles: Why Oxetanes?

The Bioisosteric Triad

The oxetane ring (a 4-membered cyclic ether) functions as a bioisostere for three distinct chemical entities, depending on the context. Understanding this triad is essential for rational design.

| Feature | Gem-Dimethyl | Carbonyl (C=O) | Oxetane |

| Steric Bulk | High | Low (Planar) | Moderate (Puckered) |

| H-Bond Acceptor | No | Strong | Moderate |

| Lipophilicity ( | +0.4 to +0.8 | -1.0 to -1.5 | -0.3 to +0.1 (Neutral) |

| Metabolic Stability | Low (Benzylic/Allylic oxid.) | Variable (Reduct/Nu attack) | High (Shielded) |

Basicity Attenuation (The Inductive Effect)

In amino esters, the basicity of the nitrogen is a critical parameter for membrane permeability and hERG liability.

-

Mechanism: The oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect (

) through the -

Result: Placing an amine at the 3-position of the oxetane ring (or

to it) lowers the pKa of the conjugate acid by approximately 2.0–3.0 log units compared to the corresponding cyclohexyl or gem-dimethyl amine. -

Benefit: This reduces the percentage of ionized drug at physiological pH (7.4), enhancing passive permeability without sacrificing solubility.

Decision Logic for Oxetane Incorporation

The following decision tree illustrates when to deploy an oxetane motif during Lead Optimization.

Figure 1: Strategic decision pathway for oxetane integration in lead optimization.

Experimental Protocol: Synthesis of Oxetane Amino Esters

This protocol details the synthesis of a 3-aminooxetane-3-carboxylic ester derivative. This specific workflow is chosen for its robustness and ability to generate "self-validating" intermediates. We utilize a Horner-Wadsworth-Emmons (HWE) reaction followed by an Aza-Michael addition , a method superior to the Strecker synthesis for avoiding toxic cyanides and ensuring milder conditions.

Reaction Scheme Workflow

Figure 2: Two-step synthesis of functionalized oxetane amino esters.

Step-by-Step Methodology

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate (Intermediate A)

Objective: Convert the ketone to an

-

Reagent Setup: In a flame-dried round-bottom flask under Argon, suspend LiCl (1.2 equiv) in dry Acetonitrile (MeCN) .

-

Activation: Add Trimethyl phosphonoacetate (1.2 equiv) followed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv). Stir at Room Temperature (RT) for 30 minutes. Checkpoint: The solution should turn clear or slightly cloudy as the active ylide forms.

-

Addition: Cool the mixture to 0°C. Add Oxetan-3-one (1.0 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Self-Validation (NMR): Look for the disappearance of the ketone signal and the appearance of the vinyl proton signal (typically a triplet or quintet around

5.5–6.0 ppm depending on substitution) and the oxetane ring protons splitting into complex multiplets due to the exocyclic double bond.

Step 2: Aza-Michael Addition to Generate the Amino Ester

Objective: Install the amine functionality via conjugate addition.

-

Setup: Dissolve Intermediate A (1.0 equiv) in dry Methanol or THF .

-

Addition: Add the desired primary or secondary amine (1.1–1.5 equiv). If the amine is a salt (e.g., HCl salt), add 1.5 equiv of Triethylamine (TEA).

-

Conditions: Stir at RT for 12–24 hours. For sterically hindered amines, mild heating (40–50°C) may be required.

-

Monitoring: Monitor by TLC. The UV-active spot of the conjugated ester (Intermediate A) will disappear, replaced by a new spot (often less UV active if the amine isn't aromatic, use Ninhydrin stain).

-

Workup: Concentrate the solvent directly.

-

Purification: Flash chromatography. Note: Oxetane amines can be polar; use DCM/MeOH gradients.

-

Self-Validation (NMR):

-

Oxetane Protons: The distinctive oxetane protons will appear as two sets of doublets (AB system) around

4.5–4.9 ppm if the product is achiral at the amine, or more complex if chiral. -

Absence of Vinyl Proton: The alkene proton from Intermediate A must be absent.

-

Quantitative Analysis: Data Interpretation

The following table summarizes the impact of replacing a gem-dimethyl group with an oxetane in a theoretical drug scaffold (e.g., a piperidine derivative).

| Property | Gem-Dimethyl Analog | Oxetane Analog | Impact |

| LogD (pH 7.4) | 3.2 | 2.1 | Improved Solubility (Lower lipophilicity) |

| pKa (Amine) | 9.5 | 7.2 | Improved Permeability (Less ionized at physiological pH) |

| Cl_int (Microsomal) | High (>50 µL/min/mg) | Low (<10 µL/min/mg) | Extended Half-life (Blocked metabolic site) |

| Solubility (aq) | < 10 µM | > 100 µM | Better Formulation |

Key Insight: The reduction in LogD combined with the pKa shift often results in a "Lipophilic Efficiency" (LipE) boost, a key metric in modern drug discovery.

References

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][2][4][5][6][7][8][9] Angewandte Chemie International Edition. [Link]

-

Burkhard, J. A., et al. (2010).[10] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][8][9] Chemical Reviews. [Link]

-

Barnes-Seeman, D., et al. (2013). "Metabolic Stability and pKa of Oxetanes." ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Oxetanes - Enamine [enamine.net]

- 7. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Structural Advantages of 3-Aminooxetan-3-yl Acetate Scaffolds

Executive Summary

The 3-aminooxetan-3-yl acetate scaffold represents a high-value structural motif in modern medicinal chemistry, offering a solution to the "molecular obesity" crisis—the tendency of drug candidates to become increasingly lipophilic and insoluble. As a bioisostere for gem-dimethyl, carbonyl, and morpholine groups, the 3,3-disubstituted oxetane core provides a unique combination of metabolic stability , solubility enhancement , and pKa modulation .

This technical guide dissects the structural advantages of this scaffold, detailing the mechanistic underpinnings of its physicochemical properties and providing a validated synthetic protocol for its integration into drug discovery campaigns.[1]

The Structural Paradigm: Escape from Flatland

The primary utility of the 3-aminooxetan-3-yl core lies in its ability to increase the fraction of sp3-hybridized carbons (

Gem-Dimethyl Bioisosterism

The 3,3-disubstituted oxetane acts as a steric surrogate for the gem-dimethyl group.[1] While gem-dimethyl groups are often employed to block metabolic hotspots (e.g., benzylic positions) or restrict conformation (Thorpe-Ingold effect), they invariably increase LogP.

-

Gem-Dimethyl: High lipophilicity, metabolically labile methyl groups.

-

Oxetane: Polar (dipole moment ~2.6 D), metabolically robust, reduces LogP by ~0.4–1.0 units depending on the context.

The "Acetate" Functionality

The "acetate" appendage (typically an ester or carboxylic acid derivative at the 3-position) transforms the core into a constrained

Physicochemical Advantages[2]

The introduction of the 3-aminooxetan-3-yl moiety imparts profound changes to the physicochemical profile of a lead compound.

Basicity Modulation (The pKa Shift)

One of the most critical features of this scaffold is its ability to modulate the basicity of the adjacent amine. The oxetane oxygen exerts a strong electron-withdrawing inductive effect (

-

Mechanism: The inductive effect destabilizes the protonated ammonium species.

-

Quantitative Impact: It typically lowers the pKa of the

-amine by 2.0 to 3.0 units compared to the corresponding cyclohexyl or acyclic analogs. -

Therapeutic Benefit: A lower pKa (e.g., shifting from 9.5 to 7.0) improves membrane permeability (higher fraction of neutral species at physiological pH) and significantly reduces liability for hERG channel inhibition, which is often driven by high basicity.

Metabolic Stability

Contradicting early assumptions about ring strain (~26 kcal/mol), 3,3-disubstituted oxetanes are remarkably stable.

-

CYP450 Resistance: The scaffold does not undergo facile oxidative metabolism.

-

Epoxide Hydrolase: While some oxetanes are substrates for microsomal epoxide hydrolase (mEH), the 3,3-disubstitution pattern sterically hinders the trajectory of nucleophilic attack, granting high stability in human liver microsomes (HLM).

Data Summary: Scaffold Comparison

| Property | Gem-Dimethyl / Alkyl | 3-Aminooxetane Core | Advantage |

| LogD | High (Lipophilic) | Low (Polar) | Improved Solubility |

| pKa ( | ~9.5 - 10.5 | ~6.5 - 7.5 | Reduced hERG risk / Better Permeability |

| Metabolic Stability | Low (Methyl oxidation) | High (Steric block) | Extended Half-life ( |

| Conformation | Flexible | Rigid (Puckered) | Entropy Reduction (Binding Affinity) |

Visualization of Physicochemical Logic[4]

The following diagram illustrates the decision-making logic when transitioning from a standard alkyl scaffold to the 3-aminooxetane core.

Figure 1: Decision logic for scaffold selection. The oxetane core resolves the lipophilicity/basicity trade-off inherent in alkyl substitutions.

Synthetic Protocol: Construction of the Scaffold

The synthesis of ethyl 2-(3-aminooxetan-3-yl)acetate derivatives is non-trivial due to ring strain. The following protocol is based on the robust methodologies established by the Carreira group and Rogers-Evans (Roche).

Core Methodology: Horner-Wadsworth-Emmons (HWE) & Aza-Michael Addition

This route avoids the instability of direct nucleophilic substitution on the oxetane ring by utilizing an exocyclic olefin intermediate.

Reagents Required:

-

Triethyl phosphonoacetate (or equivalent phosphonate)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH

-

Primary or Secondary Amine (R-NH2)

-

LiCl (for HWE activation)

Step-by-Step Workflow:

Step 1: Synthesis of the Oxetanylidene Acetate (HWE Reaction)

-

Setup: In a flame-dried flask under Argon, suspend LiCl (1.2 equiv) in dry Acetonitrile (MeCN).

-

Activation: Add triethyl phosphonoacetate (1.2 equiv) and DBU (1.2 equiv). Stir at room temperature (RT) for 30 mins to generate the phosphonate anion.

-

Addition: Cool to 0°C. Add oxetan-3-one (1.0 equiv) dropwise (often as a solution in MeCN).

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (stain with KMnO4; oxetanes do not stain well with UV).

-

Workup: Quench with saturated NH4Cl. Extract with Et2O (Diethyl ether is preferred over DCM to avoid emulsions with phosphonates).

-

Product: Yields Ethyl 2-(oxetan-3-ylidene)acetate .

Step 2: Aza-Michael Addition (Installing the Amine)

-

Setup: Dissolve the ylidene intermediate from Step 1 in MeCN or THF.

-

Nucleophile: Add the desired amine (1.1–1.5 equiv).

-

Catalyst: If the amine is non-nucleophilic, add a catalytic amount of DBU or TBD.

-

Conditions: Heat to 40–60°C in a sealed tube. The ring strain releases upon re-hybridization to sp3, driving the reaction.

-

Purification: Concentrate and purify via flash column chromatography (typically Hexane/EtOAc).

-

Result: Ethyl 2-(3-aminooxetan-3-yl)acetate derivative.

Synthetic Workflow Diagram

Figure 2: Two-step synthetic pathway via HWE olefination and Aza-Michael addition.[6][7]

Applications & Case Studies

Peptide Isosteres

The 3-aminooxetan-3-yl acetate motif serves as a rigidified, non-hydrolyzable surrogate for

-

Application: Replacement of the

of glycine or serine in bioactive peptides. -

Result: The resulting peptidomimetic resists proteolytic cleavage while maintaining the hydrogen bond acceptor capability of the carbonyl (via the oxetane oxygen).[3]

Solubility Rescue in Kinase Inhibitors

In a study involving PI3K inhibitors, replacing a morpholine or gem-dimethyl piperidine group with the 3-aminooxetane core resulted in:

-

Solubility: >50-fold increase in thermodynamic solubility.

-

Selectivity: Improved kinase selectivity profile due to subtle changes in the vector of the solubilizing group.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067. Link

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Aminooxetan-3-carboxylic Acid Derivatives." Organic Letters, 12(9), 1944–1947. Link

-

Wuitschik, G., et al. (2008). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 51(15), 4434–4455. Link

-

Duncton, M. A. J. (2025). "Synthetic oxetanes in drug discovery: where are we in 2025?" Expert Opinion on Drug Discovery. Link

Sources

Advanced Technical Guide: Ethyl 2-(3-aminooxetan-3-yl)acetate and 3,3-Disubstituted Oxetane Analogs

Topic: Literature Review of Ethyl 2-(3-aminooxetan-3-yl)acetate Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Oxetane Renaissance

In modern medicinal chemistry, the modulation of physicochemical properties without altering potency is a paramount challenge. Ethyl 2-(3-aminooxetan-3-yl)acetate (CAS 1207175-54-9) represents a critical class of 3,3-disubstituted oxetanes , widely recognized as superior bioisosteres for gem-dimethyl groups and carbonyl moieties.

This guide analyzes the structural rationale, synthetic pathways, and medicinal utility of this scaffold.[1][2][3] Unlike traditional gem-dimethyl groups, which often increase lipophilicity (LogP) and metabolic liability, the 3,3-disubstituted oxetane motif offers a "metabolic shield" while lowering LogP and improving aqueous solubility. This specific analog serves as a vital precursor for

Structural & Physicochemical Rationale[1][2][3][4]

The "Gem-Dimethyl" Bioisostere Effect

The incorporation of the oxetane ring at the 3-position creates a rigid, sp³-rich core. When replacing a gem-dimethyl group, the oxetane ring reduces the lipophilicity of the molecule significantly due to the polarity of the ether oxygen and its ability to accept hydrogen bonds.

| Property | gem-Dimethyl (–C(CH₃)₂–) | Oxetane (–C₃H₄O–) | Impact on Drug Design |

| Lipophilicity ( | Baseline | ~ -1.0 to -1.3 | Improves solubility; reduces non-specific binding. |

| Metabolic Stability | Prone to CYP450 oxidation | High (Metabolic Shield) | Blocks metabolic soft spots (e.g., benzylic positions). |

| Conformation | Flexible | Rigid / Puckered | Locks bioactive conformation; reduces entropy penalty. |

| H-Bonding | None | H-Bond Acceptor | Can engage solvent or target residues. |

Modulation of Amine Basicity

In Ethyl 2-(3-aminooxetan-3-yl)acetate, the amine is attached to the same carbon as the oxetane oxygen (a gem-disubstituted pattern). The inductive electron-withdrawing effect of the oxetane oxygen lowers the pKa of the adjacent amine by approximately 2–3 units compared to a standard aliphatic amine.

-

Standard Primary Amine pKa: ~10.5

-

3-Aminooxetane pKa: ~7.5 – 8.0

-

Benefit: At physiological pH (7.4), a significant fraction of the amine remains uncharged, improving membrane permeability (passive diffusion) while retaining solubility.

Synthetic Methodologies

The synthesis of Ethyl 2-(3-aminooxetan-3-yl)acetate relies on a robust two-step sequence: Horner-Wadsworth-Emmons (HWE) Olefination followed by an Aza-Michael Addition .

Core Synthesis Pathway (DOT Diagram)

Caption: Figure 1. Convergent synthesis of the 3-amino-3-acetate oxetane scaffold via HWE olefination and conjugate addition.

Detailed Reaction Mechanisms

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction

The reaction of oxetan-3-one with triethyl phosphonoacetate generates the key

-

Reagents: Triethyl phosphonoacetate, Base (NaH, DBU, or LiCl/TEA).

-

Conditions: 0°C to Room Temperature (RT), THF or MeCN.

-

Outcome: Formation of Ethyl 2-(oxetan-3-ylidene)acetate .[4]

-

Note: The exocyclic double bond is highly reactive due to ring strain and conjugation.

Step 2: Aza-Michael Addition

The electron-deficient alkene (Michael acceptor) undergoes facile nucleophilic attack by ammonia or primary amines.

-

Reagents: Aqueous Ammonia (NH₄OH) or alcoholic ammonia.

-

Conditions: RT to 60°C, sealed tube (to retain ammonia).

-

Mechanism: The amine attacks the

-carbon (C3 of the oxetane), pushing electrons to the ester enolate, which is then protonated. -

Selectivity: This reaction creates a quaternary center at C3.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

Self-Validating Check: Monitor disappearance of oxetan-3-one (C=O stretch ~1820 cm⁻¹) and appearance of conjugated ester (C=O stretch ~1710 cm⁻¹) via IR or TLC.

-

Preparation: In a flame-dried flask under Ar/N₂, suspend NaH (60% in oil, 1.1 equiv) in anhydrous THF (10 mL/g substrate) at 0°C.

-

Activation: Dropwise add Triethyl phosphonoacetate (1.1 equiv). Stir for 30 min until gas evolution ceases and the solution becomes clear.

-

Addition: Add a solution of Oxetan-3-one (1.0 equiv) in THF dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O or EtOAc. Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc). The product is an oil.[5]

Protocol B: Synthesis of Ethyl 2-(3-aminooxetan-3-yl)acetate

Self-Validating Check: Disappearance of the alkene protons (approx 5.5–6.0 ppm) in ¹H NMR.

-

Setup: Place Ethyl 2-(oxetan-3-ylidene)acetate (1.0 equiv) in a microwave vial or pressure tube.

-

Nucleophile: Add NH₄OH (25-30% aq., 10–20 equiv) and a co-solvent if necessary (EtOH or THF) to ensure miscibility.

-

Reaction: Seal and stir vigorously at RT for 12–24 hours. (Heating to 40–60°C accelerates the reaction but may increase hydrolysis byproducts).

-

Workup: Concentrate in vacuo to remove excess ammonia and water.

-

Purification: The crude amine is often pure enough for subsequent steps. If not, purify via reverse-phase chromatography or amine-functionalized silica to avoid streaking.

Medicinal Chemistry Applications & Analogs

Peptidomimetics ( -Amino Acids)

This scaffold is a cyclic analog of

-

Analog: 3-Aminooxetane-3-carboxylic acid (hydrolysis product of the acetate ester) is a direct bioisostere of

-disubstituted amino acids.

Drug Discovery Case Studies

The Carreira group and Roche have extensively validated this motif.

-

Solubility Enhancement: Replacing a cyclohexyl or gem-dimethyl group with the 3,3-disubstituted oxetane often increases solubility by >10-fold.

-

hERG Avoidance: The reduced basicity of the amine (due to the oxetane oxygen) decreases the likelihood of trapping in the hERG channel, a common cardiotoxicity liability for basic drugs.

Analog Comparison (DOT Diagram)

Caption: Figure 2. Comparative analysis of physicochemical properties between the oxetane scaffold and traditional alkyl/carbocyclic motifs.

References

-

Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

-

Burkhard, J. A., et al. (2010).[6] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Sløk, F., & Šackus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules. Link

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. liuganghuggingface/Llamole-MolQA · Datasets at Hugging Face [huggingface.co]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

Pharmacokinetic Engineering of Peptides via Oxetane Modification

Executive Summary: The Oxetane Advantage

Peptide therapeutics occupy a "Goldilocks" zone between small molecules and biologics, offering high potency and selectivity. However, their clinical utility is frequently compromised by rapid renal clearance, poor membrane permeability, and susceptibility to proteolytic degradation.

Oxetane modification represents a high-precision strategy in modern peptidomimetic design. By functioning as a bioisostere for the carbonyl group (amide backbone) or gem-dimethyl groups (side chains), the oxetane ring introduces profound physicochemical changes.[1] It reduces lipophilicity (LogD) while maintaining polarity, enhances aqueous solubility, and—crucially—blocks proteolytic cleavage sites. This guide details the pharmacokinetic (PK) mechanisms driving these improvements and provides validated protocols for their assessment.

Structural & Mechanistic Rationale

The Carbonyl Bioisostere

The 3-amino-oxetane unit is an effective bioisostere for the peptide amide bond. Unlike traditional modifications (e.g., N-methylation) that primarily address steric hindrance, the oxetane ring fundamentally alters the electronic and geometric landscape of the peptide backbone.

-

Dipole Alignment: The oxetane oxygen possesses a large dipole moment and acts as a hydrogen bond acceptor (HBA), mimicking the carbonyl oxygen of an amide bond.

-

Basicity Modulation: When an oxetane is positioned adjacent to an amine (amino-oxetane), the electron-withdrawing nature of the oxygen reduces the pKa of the amine (typically by 1–2 units). This reduction in basicity often improves passive membrane permeability by increasing the fraction of the neutral species at physiological pH [1].

-

Conformational Constraint: Incorporation of an oxetane into the peptide backbone restricts bond rotation. In linear peptides, this often induces a "turn" conformation, which can pre-organize the molecule for receptor binding or facilitate head-to-tail macrocyclization [2].[2]

Physicochemical Shifts

The introduction of an oxetane ring typically yields the following shifts in physicochemical properties compared to gem-dimethyl or carbonyl analogs:

| Property | Effect of Oxetane Modification | Mechanistic Basis |

| Solubility | Increase (High) | High polarity and reduced lipophilicity compared to carbocyclic analogs. |

| Lipophilicity (LogD) | Decrease | The oxygen atom lowers LogP/LogD while maintaining compact volume. |

| Metabolic Stability | Increase (High) | Steric bulk and electronic deactivation prevent hydrolytic attack by proteases. |

| H-Bonding | Maintained | Oxetane O acts as a strong H-bond acceptor (Lewis base).[3] |

Pharmacokinetic Properties & Data Analysis[1][4][5][6][7][8][9][10][11]

Metabolic Stability (Clearance)

The primary failure mode for peptide drugs is rapid degradation by plasma proteases and hepatic clearance.

-

Proteolytic Resistance: Replacing a scissile amide bond with an oxetane ring renders that specific linkage immune to hydrolysis. The ring does not undergo nucleophilic attack under physiological conditions.

-

CYP450 Stability: Oxetanes are generally stable against oxidative metabolism by Cytochrome P450 enzymes. Unlike morpholines or other ethers that may undergo oxidative ring opening, the oxetane ring is metabolically robust, often resulting in lower intrinsic clearance (

) values [3].

Permeability and Efflux

While peptides generally suffer from poor cell penetration, oxetane modification can improve the efflux ratio. By lowering the pKa of basic amines and reducing overall lipophilicity without sacrificing polarity, oxetane-modified peptides often show reduced affinity for P-glycoprotein (P-gp) efflux pumps compared to their more lipophilic counterparts.

Visualization of Bioisosteric Impact

The following diagram illustrates the structural and functional shift when replacing a standard amide or gem-dimethyl group with an oxetane.

Figure 1: Mechanistic impact of oxetane bioisosterism on peptide physicochemical properties.[4]

Experimental Protocol: Microsomal Stability Assay

To rigorously assess the PK improvement of oxetane-modified peptides, a standardized microsomal stability assay is required. This protocol differentiates between CYP-mediated metabolism and general proteolytic instability.

Materials

-

Microsomes: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

-

Test Compound: Oxetane-modified peptide (10 mM stock in DMSO).

Workflow Methodology

Step 1: Preparation

-

Dilute test compounds to 1 µM in Phosphate Buffer (final DMSO < 0.1%).

-

Prepare microsome solution at 1.25 mg/mL in Phosphate Buffer.

Step 2: Incubation

-

Pre-incubate 80 µL of compound solution and 20 µL of microsomes at 37°C for 5 minutes.

-

Initiation: Add 100 µL of pre-warmed NADPH regenerating system to the sample wells.

-

Control: For the "No Cofactor" control, add buffer instead of NADPH. This distinguishes CYP metabolism from non-NADPH dependent hydrolysis (e.g., esterases/peptidases).

-

-

Time Points: Incubate at 37°C with shaking. Aliquot 30 µL at T = 0, 5, 15, 30, and 60 minutes.

Step 3: Termination & Analysis

-

Immediately dispense aliquots into 120 µL of ice-cold Quench Solution.

-

Centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.

-

Analyze supernatant via LC-MS/MS .[5] Monitor parent ion depletion.

Data Calculation

Calculate the slope (

Workflow Visualization

Figure 2: Workflow for differentiating CYP-mediated metabolism from general hydrolysis in peptides.

Case Study: Facilitating Macrocyclization

A critical application of oxetane modification is in the synthesis of cyclic peptides.[1][2][6] Head-to-tail cyclization of small peptides (4-6 residues) is often difficult due to ring strain.

The Oxetane Solution: Research demonstrates that replacing a central backbone amide with an oxetane ring induces a turn conformation that brings the N- and C-termini into proximity [2].[2]

-

Result: In a comparative study, linear precursors containing an oxetane cyclized efficiently (often >60% yield), whereas the all-amide or N-methylated analogs failed to cyclize or produced mostly dimers [4].

-

PK Implication: Cyclic peptides generally exhibit superior metabolic stability and membrane permeability compared to linear analogs. Thus, the oxetane serves a dual purpose: enabling the synthesis of the cyclic scaffold and adding intrinsic metabolic stability to the backbone.[3]

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][3][7] Angewandte Chemie International Edition. [Link]

-

Beadle, J. D., et al. (2020).[1] "Macrocyclisation of small peptides enabled by oxetane incorporation."[1][2] Chemical Science. [Link]

-

Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[1][7][8][9][10] Angewandte Chemie. [Link]

-

Jayawant, E., et al. (2020).[1] "Impact of oxetane incorporation on the structure and stability of alpha-helical peptides." Physical Chemistry Chemical Physics. [Link]

-

Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug discovery." Chemical Reviews. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Macrocyclisation of small peptides enabled by oxetane incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 8. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Protocol for the Hydrolysis of Ethyl 2-(3-aminooxetan-3-yl)acetate

Abstract

This guide outlines the chemoselective hydrolysis of Ethyl 2-(3-aminooxetan-3-yl)acetate to its corresponding carboxylic acid zwitterion. The presence of the strained oxetane ring (approx. 107 kJ/mol ring strain) necessitates a strict avoidance of acidic conditions which trigger rapid ring-opening and polymerization. This protocol utilizes a mild lithium hydroxide (LiOH) saponification strategy at controlled temperatures to preserve the spiro-cyclic ether scaffold while quantitatively cleaving the ester.

Part 1: Chemical Strategy & Rationale[1][2]

The Structural Challenge

The target molecule contains two conflicting functional motifs:

-

The Oxetane Ring: A 4-membered cyclic ether acting as a gem-dimethyl isostere. It is kinetically stable to nucleophiles (bases) but highly labile to electrophiles (acids). Protonation of the ether oxygen leads to immediate strain-release ring opening.

-

The

-Amino Ester: The amine at the 3-position creates a 1,3-relationship with the carbonyl. While

The Solution: Mild Saponification

We utilize Lithium Hydroxide (LiOH) in a THF/Water co-solvent system.[1]

-

Why LiOH? It is less aggressive than NaOH/KOH and exhibits better solubility in organic/aqueous mixtures, ensuring a homogeneous reaction at lower temperatures.

-

Why THF/Water? THF solubilizes the organic ester, while water activates the hydroxide. A 1:1 or 2:1 ratio prevents phase separation.

-

Temperature Control: The reaction is conducted at 0 °C to Ambient Temperature . Heating is strictly prohibited to prevent retro-aldol-type fragmentation or oligomerization.

Reaction Scheme

Part 2: Experimental Protocol

Materials Required

| Reagent | Equivalents | Role |

| Ethyl 2-(3-aminooxetan-3-yl)acetate | 1.0 eq | Substrate |

| LiOH[1][2]·H₂O | 2.0 eq | Hydrolysis Reagent |

| Tetrahydrofuran (THF) | Solvent Vol (0.1 M) | Solubilizer |

| Deionized Water | Solvent Vol (0.1 M) | Hydrolysis Medium |

| 1M HCl (aq) | As needed | Neutralization |

Step-by-Step Methodology

1. Preparation (0 min)

-

Dissolve the substrate (Ethyl 2-(3-aminooxetan-3-yl)acetate) in THF (0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath. Stirring must be vigorous.

2. Saponification (0 - 120 min)

-

Dissolve LiOH·H₂O (2.0 eq) in water (volume equal to THF).

-

Add the aqueous LiOH solution dropwise to the cold THF solution.

-

Observation: The mixture may become slightly cloudy initially but should clear up.

-

Allow the reaction to warm to Room Temperature (20-25 °C) naturally.

-

Monitor: Check via TLC (Stain: Ninhydrin or KMnO₄) or LC-MS every 30 minutes. The starting material ester spot should disappear; a baseline spot (acid) will appear.

3. Work-Up & Isolation (Critical Step)[1]

-

Safety Warning: Do NOT acidify below pH 6.0. Strong acidic environments will open the oxetane ring.[3]

-

Concentration: Evaporate the THF on a rotary evaporator at mild temperature (< 35 °C). You will be left with an aqueous solution of the lithium carboxylate.

-

Neutralization:

-

Place the aqueous residue in an ice bath.

-

Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter.

-

Target: Adjust pH to 7.0 - 7.2 (Isoelectric point).

-

-

Desalting/Drying:

-

Method A (Crude Use): Lyophilize (freeze-dry) the solution directly. The resulting white powder contains the product and LiCl. This is suitable for subsequent peptide couplings (e.g., HATU/EDC reactions).

-

Method B (Purification): If salt-free material is required, load the aqueous solution onto a column of Dowex 50W (H+ form) or similar weak cation exchange resin. Elute with dilute ammonia, then lyophilize the fractions containing the product.

-

Expected Analytical Data

-

¹H NMR (D₂O): Look for the disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). The oxetane ring protons (AB system) should remain intact as doublets between 4.4–4.9 ppm.

-

LC-MS: Mass shift corresponding to loss of -C₂H₅ + H (M-28).

Part 3: Workflow Visualization

The following diagram illustrates the decision logic and process flow, emphasizing safety checkpoints for the oxetane ring.

Caption: Workflow for the hydrolysis of amino-oxetane esters, highlighting the critical pH control step to prevent ring degradation.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Ring Opening (Byproducts) | pH dropped below 4 during workup or reaction temperature too high. | Maintain pH 7.0 strictly. Keep reaction at 0°C -> RT. Do not heat. |

| Incomplete Hydrolysis | Poor solubility or old LiOH. | Add MeOH as a co-solvent (THF/MeOH/H₂O 2:1:1). Ensure vigorous stirring. |

| Product Loss | Product is highly water-soluble (Zwitterion). | Do not attempt organic extraction (DCM/EtOAc) after hydrolysis. The product stays in the water. Use Lyophilization. |

References

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[4][3][5][6] Angewandte Chemie International Edition. [Link]

-

Wuitschik, G., et al. (2010).[7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

-

Burkhard, J. A., et al. (2010).[7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

Sources

- 1. Synthesis of WUSTL0717 [protocols.io]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04254D [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 7. semanticscholar.org [semanticscholar.org]

Peptide coupling conditions for 3-aminooxetan-3-yl acetate

Application Note: High-Fidelity Peptide Coupling of 3-Aminooxetane Motifs

Part 1: Strategic Analysis & Chemical Context

The "Oxetane Challenge" in Peptide Synthesis

The integration of 3-aminooxetane motifs into peptide backbones is a high-value strategy in modern medicinal chemistry. The oxetane ring acts as a metabolic "shield" and a polar bioisostere for gem-dimethyl groups (e.g., replacing the gem-dimethyl of valine or the

However, coupling 3-aminooxetan-3-yl acetate (typically encountered as the acetate salt of 3-aminooxetane or the ethyl 2-(3-aminooxetan-3-yl)acetate building block) presents two distinct mechanistic barriers that standard Fmoc/Boc protocols often fail to address:

-

Electronic Deactivation (The Nucleophilicity Drop): The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent C3 position. This significantly lowers the pKa of the 3-amino group (pKa

6.0–7.5) compared to standard alkyl amines (pKa -

Steric Hindrance: In 3,3-disubstituted systems (e.g., if the oxetane is replacing a quaternary carbon), the amine is buried within a rigid, puckered ring system. This steric bulk impedes the approach of the activated ester.

-

Acid Sensitivity (The Stability Myth): While historically considered fragile, oxetane rings are surprisingly stable to TFA if the conditions are controlled. However, prolonged exposure to superacids or Lewis acids can trigger ring-opening polymerization.

Reagent Selection Strategy

To overcome the poor nucleophilicity, we must employ high-reactivity coupling agents that generate highly active esters (e.g., OBt or OAt esters) or symmetric anhydrides.

-

Recommended: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These reagents generate the OAt-active ester, which utilizes the neighboring group effect (via the pyridine nitrogen) to accelerate acylation.

-

Alternative: PyAOP (Phosphonium salt) is preferred if guanidinium byproducts (from HATU) are stalling the reaction.

-

Avoid: Standard carbodiimides (EDC/DCC) without additives, as they are too slow for this deactivated amine.

Part 2: Experimental Protocols

Protocol A: Solution-Phase Coupling of 3-Aminooxetane Acetate

Use this protocol when coupling the 3-aminooxetane unit (as the amine component) to a protected amino acid or peptide fragment.

Materials:

-

Amine: 3-Aminooxetan-3-yl acetate (salt form) or Ethyl 2-(3-aminooxetan-3-yl)acetate.[1][2]

-

Carboxylic Acid: N-protected amino acid (Fmoc-AA-OH).

-

Coupling Agent: HATU (1.2 equiv).

-

Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (for acid-sensitive substrates).

-

Solvent: DMF (anhydrous) or NMP.

Step-by-Step Methodology:

-

Activation (Pre-activation is Critical):

-

Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Add DIEA (1.0 equiv) to initiate the formation of the activated OAt-ester.

-

Insight: Allow this to stir for 2–3 minutes . Do not wait longer than 10 minutes, as the active ester can racemize or degrade.

-

-

Salt Break & Addition:

-

In a separate vial, dissolve the 3-aminooxetane acetate salt (1.2 equiv) in minimal DMF.

-

Add DIEA (2.5 equiv). Note: You need extra base to neutralize the acetate counter-ion and free the amine.

-

Immediately transfer the amine solution into the activated acid mixture.

-

-

Reaction Monitoring:

-

Stir at room temperature under nitrogen.

-

Timeframe: Due to low nucleophilicity, typical coupling times are 4–16 hours .

-

Monitoring: Use LC-MS. Ninhydrin stain is ineffective for oxetane amines due to low reactivity; use Chloranil test or simply rely on MS.

-

-

Work-up (Acid-Free):

-

Dilute with Ethyl Acetate.

-

Wash with saturated

(3x) and Brine (1x). -

Crucial:Avoid 1M HCl washes if possible. Use 5% citric acid or

only if necessary and keep contact time short to prevent ring opening.

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Use this when the 3-aminooxetane is a building block (e.g., Fmoc-3-Aminooxetane-3-carboxylic acid) entering a peptide chain.

| Parameter | Recommendation | Rationale |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Allows cleavage under very mild acidic conditions (1% TFA), preserving the oxetane ring. |

| Coupling Reagent | HATU or PyOxim | Required to drive the reaction against the steric bulk of the resin-bound peptide. |

| Deprotection | 20% Piperidine in DMF | Standard Fmoc removal is safe; oxetanes are stable to base. |

| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% | Limit exposure to < 2 hours. Shipman et al. demonstrated oxetane stability in TFA, but extended times increase risk. |

Part 3: Visualization of Mechanistic Logic

The following diagram illustrates the competitive landscape of the coupling reaction and the specific role of the chosen reagents in overcoming the "Oxetane Deactivation."

Caption: Mechanistic pathway for coupling 3-aminooxetane. The low nucleophilicity caused by inductive effects (red) necessitates the use of high-energy OAt-esters generated by HATU (green) to drive the reaction to completion.

Part 4: Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<30%) | Amine nucleophilicity is too low. | Switch to Symetric Anhydride activation (use 5 equiv Acid + 2.5 equiv DIC) or use Acid Chlorides (generated via Ghosez's reagent). |

| Ring Opening (Byproducts) | Acidic work-up was too harsh. | Eliminate HCl washes. Use dilute |

| Epimerization | Over-activation of the carboxylic acid. | Reduce pre-activation time to < 2 mins. Add Oxyma Pure as an additive to suppress racemization. |

| Precipitation | Salt insolubility. | The acetate salt may be insoluble in DCM. Switch solvent to DMSO/DMF (1:1) to ensure the amine is in solution before base addition. |

Part 5: References

-

Shipman, M. et al. (2017). Solid-phase synthesis of oxetane modified peptides. Royal Society of Chemistry.

-

Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery. Journal of Medicinal Chemistry.

-

Beadle, J. D., et al. (2013).[3] Synthesis and structure of oxetane containing tripeptide motifs. Organic & Biomolecular Chemistry.

-

Burkhard, J. A., et al. (2010). Oxetanes as Bioisosteres: Modulation of Basicity and Lipophilicity. Angewandte Chemie International Edition.

Sources

Application Note: High-Precision Synthesis of Spirocyclic Scaffolds from Ethyl 2-(3-aminooxetan-3-yl)acetate

Executive Summary & Strategic Context

Ethyl 2-(3-aminooxetan-3-yl)acetate (CAS: 1207175-54-9) represents a "privileged" building block in modern medicinal chemistry. Its structural uniqueness lies in the pre-installed quaternary center at the 3-position of the oxetane ring, combining an amino group and an acetate arm.

Why This Scaffold?

-

Escape from Flatland: The spirocyclic derivatives of this compound inherently possess high fraction of sp

hybridized carbons ( -

Gem-Dimethyl Bioisostere: The oxetane ring acts as a metabolically stable, polar surrogate for a gem-dimethyl group or a carbonyl, reducing lipophilicity (

) while maintaining steric bulk. -

Versatile Reactivity: The coexistence of a nucleophilic primary amine and an electrophilic ester on a quaternary carbon allows for rapid access to diverse spiro-heterocycles—specifically spiro-hydantoins and spiro-piperazinones —via concise cyclization protocols.

Chemical Logic & Retrosynthetic Analysis

The transformation of Ethyl 2-(3-aminooxetan-3-yl)acetate into spirocycles relies on exploiting the orthogonality of the amine and the ester.

-

Pathway A (Spiro-Hydantoins): Reaction with isocyanates forms a urea intermediate. Base-mediated cyclization onto the ester carbonyl (which is

to the quaternary center) yields a 5-membered hydantoin ring fused in a spiro fashion. -

Pathway B (Spiro-Piperazinones): Acylation of the amine with an

-amino acid (e.g., N-Boc-Glycine) followed by deprotection triggers an intramolecular cyclization between the liberated amine and the oxetane-tethered ester, forming a 6-membered piperazinone ring.

Reaction Landscape Visualization

Figure 1: Divergent synthetic pathways from the core oxetane building block.[1][2]

Protocol 1: Synthesis of Spiro-Hydantoins

Target: Spiro[imidazolidine-4,3'-oxetane]-2,5-dione derivatives. Mechanism: Urea formation followed by base-induced intramolecular alkoxide elimination.

Materials

-

Ethyl 2-(3-aminooxetan-3-yl)acetate (1.0 equiv)[3]

-

Phenyl Isocyanate (1.1 equiv) [Representative Electrophile]

-

Triethylamine (TEA) (1.5 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 equiv) or NaH (1.2 equiv) for difficult cyclizations.

-

Solvent: Dichloromethane (DCM) (anhydrous) and Ethanol (EtOH).

Step-by-Step Methodology

-

Urea Formation:

-

Dissolve Ethyl 2-(3-aminooxetan-3-yl)acetate (100 mg, 0.63 mmol) in anhydrous DCM (3 mL).

-

Cool to 0°C under nitrogen atmosphere.

-

Add TEA (132 µL, 0.95 mmol) followed by dropwise addition of Phenyl Isocyanate (75 µL, 0.69 mmol).

-

Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC/LC-MS for consumption of amine.

-

Checkpoint: Formation of the urea intermediate is usually quantitative.

-

-

Cyclization:

-

Method A (Mild): Evaporate DCM. Redissolve the crude urea in EtOH (3 mL). Add DBU (0.3 equiv) and heat to reflux (78°C) for 1–3 hours. The intramolecular attack of the urea nitrogen on the ester releases ethanol and forms the spiro-ring.

-

Method B (Robust): If Method A is slow, dissolve crude urea in dry THF, cool to 0°C, and add NaH (1.2 equiv). Stir at RT for 1 hour. Quench carefully with saturated NH₄Cl.

-

-

Workup & Purification:

-

Concentrate the reaction mixture.

-

Dilute with EtOAc, wash with 1N HCl (to remove DBU/TEA) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purify via flash chromatography (Hexane/EtOAc gradient).

-

Expected Data:

-

Yield: 75–85%

-

1H NMR (DMSO-d6): Disappearance of ethyl ester quartet/triplet. Appearance of hydantoin NH (if N-unsubstituted) or characteristic shifts of the R-group. Oxetane protons appear as two doublets (roofing effect) around 4.4–4.8 ppm.

Protocol 2: Synthesis of Spiro-Piperazinones

Target: Spiro[oxetane-3,2'-piperazin]-3'-one. Mechanism: Amide coupling followed by N-deprotection and spontaneous or base-assisted lactamization.

Materials

-

Ethyl 2-(3-aminooxetan-3-yl)acetate (1.0 equiv)[3]

-

N-Boc-Glycine (1.1 equiv) [Or other N-Boc amino acids]

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (2.0 equiv)

-

Deprotection: Trifluoroacetic acid (TFA) / DCM (1:4)

-

Cyclization Base: K₂CO₃ or Et₃N in MeOH.

Experimental Workflow

Figure 2: Step-wise synthesis of the spiro-piperazinone scaffold.

Step-by-Step Methodology

-

Peptide Coupling:

-

To a solution of N-Boc-Glycine (110 mg, 0.63 mmol) in DMF (2 mL), add HATU (288 mg, 0.76 mmol) and DIPEA (220 µL). Stir for 5 min to activate acid.

-

Add Ethyl 2-(3-aminooxetan-3-yl)acetate (100 mg, 0.63 mmol). Stir at RT for 2–4 hours.[4]

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Concentrate to obtain the linear N-Boc amide ester.

-

-

Deprotection:

-

Dissolve the intermediate in DCM (2 mL) and add TFA (0.5 mL). Stir at RT for 1 hour.

-

Concentrate in vacuo to remove excess TFA. Azeotrope with toluene twice to ensure removal of acid traces.

-

-

Cyclization (The Critical Step):

-

The resulting TFA salt contains a free primary amine and the tethered ethyl ester.

-

Dissolve the residue in Methanol (4 mL).

-

Add Et₃N (excess, ~3–4 equiv) to neutralize the salt and drive the pH to >9.

-

Heat to reflux (65°C) overnight (12–16 h). The free amine will attack the ester carbonyl, forming the 6-membered lactam ring.

-

Note: If cyclization is sluggish, switch solvent to Toluene/Et₃N and heat to 100°C.

-

-

Purification:

-

The product is often polar. Evaporate solvent and purify via reverse-phase HPLC or flash chromatography using DCM/MeOH (95:5 to 90:10).

-

Comparative Data & Troubleshooting

| Parameter | Spiro-Hydantoin (Protocol 1) | Spiro-Piperazinone (Protocol 2) |

| Ring Size | 5-membered (fused to 4-membered) | 6-membered (fused to 4-membered) |

| Key Reagent | Isocyanate (R-NCO) | N-Boc-Amino Acid |

| Cyclization Driver | Base (DBU/NaH) | Heat + Base (Et₃N/MeOH) |

| Common Yield | High (75-90%) | Moderate (50-70%) |

| Critical Issue | Moisture sensitivity of isocyanates | Incomplete cyclization (requires heat) |

| Oxetane Stability | Stable under basic conditions | Avoid strong Lewis acids (ring opening risk) |

Critical Safety & Stability Note: The oxetane ring is sensitive to strong acids which can catalyze ring-opening or rearrangement.

-

Avoid: Prolonged exposure to concentrated HCl or Lewis acids (e.g., BF₃·OEt₂).

-

Preferred: Basic or neutral conditions are ideal for maintaining the spiro-oxetane integrity.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link

-

SpiroChem AG. Spirooxetane Building Blocks. (Authoritative commercial catalog and application data for oxetane synthesis). Link

-

Fessard, T. C., et al. (2022).[5] Energetic but insensitive spiro-tetrahydrotetrazines based on oxetane-3-one. Journal of Heterocyclic Chemistry. (Demonstrates oxetane ketone reactivity analogous to the ester cyclization). Link

-

Konstantinidou, M., et al. (2016). Spirocyclic hydantoins as novel inhibitors of metallo-beta-lactamases. (General protocol for spiro-hydantoin formation from amino esters). Link

Sources

- 1. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. CAS 1207175-54-9|Ethyl 2-(3-Aminooxetan-3-Yl)Acetate [rlavie.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Publications [spirochem.com]

Reductive amination techniques using aminooxetane esters

An Application Guide: Reductive Amination Techniques Using Aminooxetane Esters

Authored by a Senior Application Scientist

Introduction: Bridging a Privileged Scaffold with a Cornerstone Reaction

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds, a cornerstone transformation in medicinal chemistry.[1][2] Recent data indicates that at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry are accomplished via reductive amination, underscoring its significance.[2]

Simultaneously, there has been a surge of interest in incorporating small, strained heterocyclic systems into drug candidates to modulate their physicochemical properties. Among these, the oxetane ring has emerged as a "privileged" structural motif.[3][4][5][6] Its incorporation can confer remarkable improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional exit vector from a core structure.[7][8]

This guide focuses on the intersection of these two powerful domains: the application of 3-aminooxetane esters as key building blocks in reductive amination protocols. We will provide a comprehensive overview of the underlying principles, field-proven insights into experimental design, and detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

The Strategic Value of the Aminooxetane Motif in Drug Design

The utility of the oxetane ring extends beyond its simple physical presence; it acts as a sophisticated tool for fine-tuning molecular properties. This is often achieved through the principle of bioisosterism, where the oxetane can serve as a polar, metabolically stable replacement for less desirable groups like gem-dimethyl or carbonyl functionalities.[6][7][8][9]

Key property modulations include:

-

Enhanced Aqueous Solubility: The ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, which can significantly improve the solubility of a parent compound.[7][8]

-

Improved Metabolic Stability: The oxetane core is generally stable and can be used to block sites of metabolism or redirect metabolic pathways away from problematic cytochrome P450 (CYP) enzymes.[7][9]

-

Reduced Lipophilicity: Compared to its carbocyclic analog (cyclobutane) or a gem-dimethyl group, the oxetane motif typically reduces lipophilicity (LogP/LogD), a critical parameter for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[7]

-

Basicity (pKa) Attenuation: The electron-withdrawing inductive effect of the oxetane's oxygen atom can lower the basicity (pKa) of a proximate amine.[3][4] This can be crucial for improving cell permeability and reducing off-target effects associated with high basicity.

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties

| Property | General Effect of Oxetane Motif | Rationale |

| Aqueous Solubility | Increased | Introduction of a polar ether and hydrogen bond acceptor.[8] |

| Lipophilicity (LogD) | Decreased | Replaces a non-polar alkyl group with a more polar heterocycle.[7] |

| Metabolic Stability | Generally Increased | Can block metabolic hot-spots and is often stable to degradation.[7][9] |

| Amine Basicity (pKa) | Decreased | Inductive electron-withdrawing effect of the ether oxygen.[3][4] |

| Molecular Shape | Increased 3-Dimensionality | Provides a rigid, sp³-rich scaffold with defined exit vectors.[4] |

Fundamentals of the Reductive Amination Reaction

Reductive amination is a process that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine. The reaction proceeds through a two-stage mechanism that can be performed sequentially in a single pot ("direct" or "one-pot" reductive amination) or in separate steps ("indirect").[1][10] This guide focuses on the highly efficient direct approach.

The core mechanism involves:

-

Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate.

-

Dehydration: The hemiaminal reversibly loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often the rate-limiting step and is catalyzed by mild acid.[1][11]

-

Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the imine/iminium ion to yield the final amine product.[1][12]

Caption: General mechanism of direct reductive amination.

Reagent Selection: A Rationale-Driven Approach

The success of a one-pot reductive amination hinges on the judicious selection of reagents, particularly the reducing agent, which must selectively reduce the iminium ion intermediate without significantly affecting the starting carbonyl compound.

-

Amine Source: Ethyl or Methyl 3-aminooxetane-3-carboxylate (or similar esters). These are either commercially available or readily synthesized and serve as versatile, non-volatile amine components.

-

Carbonyl Source: The reaction is broadly applicable to a wide range of aliphatic and aromatic aldehydes and ketones.[10]

-

Reducing Agent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) Sodium triacetoxyborohydride is the premier reagent for modern reductive amination for several compelling reasons:[13][14]

-

Exceptional Selectivity: The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride.[15] This makes STAB a mild reducing agent that reduces protonated imines much faster than it reduces ketones or aldehydes, which is the key to high yields in a one-pot procedure.[14][15][16]

-

Broad Functional Group Tolerance: It can be used in the presence of many other reducible functional groups, including esters, amides, nitro groups, and carbon-carbon multiple bonds.[10][15]

-

Enhanced Safety Profile: It is a significantly safer and less toxic alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide byproducts.[13][14]

-

Operational Simplicity: As a stable, free-flowing solid, it is easy to handle and dose.

-

-

Solvent: Aprotic solvents are required as STAB is water-sensitive.[14] 1,2-Dichloroethane (DCE) is often the preferred solvent as reactions are generally faster, though Tetrahydrofuran (THF) and Dichloromethane (DCM) are also effective.[10][14]

-

Acid Catalyst (Optional but Recommended for Ketones): While the reaction can proceed without a catalyst, the addition of a stoichiometric amount of acetic acid (AcOH) is often beneficial. It catalyzes the formation of the iminium ion, thereby accelerating the overall reaction rate, especially with less reactive ketones.[10][17]

Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.